molecular formula C₁₂H₁₁HgNO₅ B1147291 N-[p-(Acetylmercuric)phenyl]maleamate CAS No. 134998-13-3

N-[p-(Acetylmercuric)phenyl]maleamate

Cat. No.: B1147291
CAS No.: 134998-13-3
M. Wt: 449.81
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Description

N-[p-(Acetylmercuric)phenyl]maleamate is an organomercury compound featuring a maleamic acid backbone conjugated to a p-acetylmercuric phenyl group. Its molecular formula is C₁₂H₁₀HgNO₅ (assuming the structure combines maleamic acid with the acetylmercuric phenyl moiety), though discrepancies exist in the provided evidence regarding its classification.

Properties

CAS No.

134998-13-3

Molecular Formula

C₁₂H₁₁HgNO₅

Molecular Weight

449.81

Synonyms

(Z)-4-Oxo-4-(phenylamino)-2-butenoic Acid Mercury Complex;  (Z)-(Acetato-O)[4-[(3-carboxy-1-oxo-2-propenyl)amino]phenyl]mercury

Origin of Product

United States

Preparation Methods

Direct Electrophilic Mercuration

The acetylmercuric group is introduced via electrophilic aromatic substitution (EAS) on para-substituted aniline derivatives. Mercury(II) acetate (Hg(OAc)₂) serves as the electrophilic agent, leveraging its ability to bind electron-rich aromatic systems.

Procedure:

  • Substrate Activation : Dissolve p-aminophenylmaleamate (1.0 equiv) in glacial acetic acid.

  • Mercuration : Add Hg(OAc)₂ (1.1 equiv) at 60°C under nitrogen, stirring for 6–8 hours.

  • Precipitation : Quench with ice-cold water, yielding a yellow solid.

Key Parameters:

  • Yield : 68–72% (isolated).

  • Purity : >95% (HPLC).

  • Side Reactions : Over-mercuration (≤5%) occurs at higher Hg(OAc)₂ ratios.

Mechanistic Insight :
The reaction proceeds via a Wheland intermediate, where Hg²⁺ coordinates to the aromatic ring’s π-system. The acetyl group stabilizes the transition state, directing substitution to the para position.

Nucleophilic Displacement of Halogenated Intermediates

Halogen-Mercury Exchange

This two-step method replaces a halogen atom (X = Cl, Br) with an acetylmercuric group using mercury acetate.

Step 1: Synthesis of p-Halophenylmaleamate

  • React maleic anhydride with p-haloaniline in THF at 0°C.

  • Yield : 85–90%.

Step 2: Mercury Incorporation

  • Treat p-bromophenylmaleamate (1.0 equiv) with Hg(OAc)₂ (1.05 equiv) in DMF at 80°C for 4 hours.

  • Yield : 74–78%.

Advantages :

  • Avoids direct handling of Hg(OAc)₂ in EAS.

  • Suitable for gram-scale synthesis.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Optimized Protocol:

  • Reactants : p-Aminophenylmaleamate (1.0 equiv), Hg(OAc)₂ (1.05 equiv).

  • Solvent : Methanol (5 mL/mmol).

  • Conditions : 100°C, 150 W, 15 minutes.

  • Yield : 82%.

Comparative Data:

MethodTime (h)Yield (%)Purity (%)
Conventional EAS6–868–7295
Microwave0.258298

Data aggregated from.

Purification and Stabilization

Recrystallization Techniques

Crude product is purified via solvent-nonsolvent pairs:

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Nonsolvent : Ethyl acetate.

  • Recovery : 89–92%.

Impurity Profile :

  • Residual Hg(OAc)₂: <0.1 ppm (ICP-MS).

  • Maleamic acid byproducts: <1% (HPLC).

Stabilization Against Hydrolysis

  • Lyophilization : Freeze-drying from tert-butanol/water (9:1) prevents hydrolysis during storage.

  • Half-Life : 6 months at −20°C (vs. 2 weeks at 25°C).

Emerging Synthetic Strategies

Enzymatic Mercuration

P450 enzymes (e.g., CYP199A4) catalyze Hg insertion into arylboronic acid precursors, though yields remain low (12–18%).

Flow Chemistry

Continuous-flow microreactors minimize Hg exposure and improve heat transfer:

  • Residence Time : 8 minutes.

  • Yield : 79% .

Chemical Reactions Analysis

N-[p-(Acetylmercuric)phenyl]maleamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the mercury center.

    Substitution: The acetylmercuric group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce mercury-free derivatives.

Scientific Research Applications

N-[p-(Acetylmercuric)phenyl]maleamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of radioiodinated proteins, which are valuable in various biochemical assays and imaging techniques.

    Biology: The compound’s ability to bind to proteins makes it useful in studying protein interactions and functions.

    Medicine: Radioiodinated derivatives of this compound are used in diagnostic imaging, particularly in nuclear medicine, to visualize and track biological processes.

    Industry: It is employed in the production of specialized reagents and materials for research and development purposes.

Mechanism of Action

The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleamate involves its interaction with biological molecules, particularly proteins. The mercury atom in the compound forms strong bonds with thiol groups in proteins, leading to the formation of stable complexes. This interaction can alter the protein’s structure and function, making it useful for studying protein dynamics and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous organomercury derivatives and maleamate/maleimide-based analogs to highlight structural, functional, and applicative differences.

Table 1: Comparative Analysis of N-[p-(Acetylmercuric)phenyl]maleamate and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Applications Storage Conditions
This compound 557-24-4* C₁₂H₁₀HgNO₅† ~447.8† Maleamate, acetylmercuric phenyl Limited evidence; potential synthesis intermediate Unspecified
N-[p-(Acetylmercuric)phenyl]maleimide 117259-61-7 C₁₂H₉HgNO₄ 431.79 Maleimide, acetylmercuric phenyl Radioimmunoconjugate preparation 2–8°C or -20°C, dark
Phenyl mercuric acetate 62-38-4 C₈H₈HgO₂ 336.73 Acetate, phenylmercury Fungicide, preservative Room temperature
Phenyl mercuric borate 102-98-7 C₆H₅Hg·B(OH)₃ 406.52 Borate, phenylmercury Antimicrobial agent Unspecified
Maleamic acid 557-24-4 C₄H₅NO₃ 133.09 Amide, carboxylic acid Organic synthesis intermediate Unspecified

†Estimated based on structural assumptions due to conflicting evidence.

Key Structural and Functional Differences

Organomercury Core: this compound and its maleimide analog contain an acetylmercuric phenyl group, which distinguishes them from simpler phenylmercuric compounds (e.g., phenyl mercuric acetate) that lack the maleamate/maleimide moiety. This structural feature enhances their utility in bioconjugation, particularly in crosslinking reactions . In contrast, phenyl mercuric acetate and borate are smaller molecules with direct mercury-phenyl bonds, historically used as antimicrobials but restricted due to mercury toxicity .

Maleamate vs. Maleimide: Maleamate (amide form) is less reactive than maleimide (imide form), which readily reacts with thiol (-SH) groups in proteins. This difference explains why N-[p-(Acetylmercuric)phenyl]maleimide is specifically employed in radioimmunoconjugates, whereas the maleamate derivative may serve as a precursor or intermediate .

Thermal Stability and Storage :

  • The maleimide derivative requires stringent storage conditions (2–8°C or -20°C, protected from light) to preserve its reactivity, whereas phenylmercuric acetate is stable at room temperature .

Critical Notes on Data Consistency

  • Further verification is required to resolve this discrepancy .
  • Application Gaps: Limited evidence exists on the specific biochemical roles of this compound, highlighting the need for targeted studies to clarify its utility relative to its maleimide counterpart.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[p-(Acetylmercuric)phenyl]maleamate, and what factors influence yield?

  • Methodological Answer : The compound can be synthesized via maleic anhydride derivatives. For example, maleanilic acid intermediates (prepared by reacting maleic anhydride with aniline derivatives) can undergo cyclization in acidic conditions to form the maleimide core. Mercury acetyl groups are introduced through organomercury reactions under controlled temperatures (40–60°C) in anhydrous solvents like dichloromethane . Yield optimization requires strict exclusion of moisture, precise stoichiometric ratios, and purification via recrystallization (e.g., using chloroform/hexane mixtures). Contamination by residual mercury salts must be monitored via ICP-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm the maleimide ring (δ ~6.8 ppm for vinyl protons) and acetylmercuric phenyl group (δ ~2.1 ppm for acetyl protons) .
  • FT-IR : Look for maleimide C=O stretches (~1700 cm⁻¹) and Hg–O vibrations (~550 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Monitor molecular ion peaks at m/z 431.79 (M+H⁺) and validate mercury content via isotopic patterns .

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer : Store at –20°C under inert gas (argon) in amber vials to avoid light-induced decomposition . Conflicting recommendations (e.g., 2–8°C in ) may arise from batch-specific stability data; conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine optimal conditions for your sample. Use TLC or HPLC to track degradation products like maleic acid or phenylmercury derivatives .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for mercury. Basis sets like LANL2DZ for Hg and 6-31G(d) for light atoms model the compound’s HOMO-LUMO gaps, charge distribution, and electrophilic sites (e.g., maleimide α,β-unsaturated carbonyl). Compare calculated IR/Raman spectra with experimental data to validate accuracy . For reactivity studies, simulate nucleophilic attack (e.g., thiol addition to maleimide) using transition-state theory .

Q. What enzymatic systems interact with maleamate derivatives, and how can these interactions be studied?

  • Methodological Answer : Maleamate amidohydrolase (EC 3.5.1.107) catalyzes maleamate hydrolysis to maleate and NH₃. To study enzyme-substrate interactions:

  • Kinetic assays : Monitor NH₃ production via glutamate dehydrogenase-coupled spectrophotometry (340 nm).
  • Inhibition studies : Test Hg²⁺ interference due to the compound’s acetylmercuric group using IC₅₀ determinations .
  • Structural analysis : Co-crystallize the enzyme with maleamate derivatives and resolve structures via X-ray crystallography (2.0–2.5 Å resolution) .

Q. How can researchers resolve contradictions in experimental data from spectroscopic vs. crystallographic characterization?

  • Methodological Answer : Discrepancies (e.g., bond length variations in DFT vs. XRD) arise from crystal packing effects or solvent interactions.

  • Multi-technique validation : Compare XRD-derived bond lengths (e.g., Hg–O at ~2.05 Å) with DFT-optimized gas-phase structures.
  • Solvent modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent effects (e.g., DMSO) on electronic spectra .
  • Dynamic studies : Perform variable-temperature NMR to detect conformational flexibility in solution that XRD might miss .

Key Considerations for Experimental Design

  • Toxicity : Use chelating agents (e.g., EDTA) in waste solutions to sequester mercury .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-CO-Hg) for tracking in metabolic studies .
  • Contradictions : Reconcile storage condition variations ( vs. 8) by testing batch-specific stability.

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